DBCO-PEG3-amide-N-Fmoc

PROTAC linker optimization Ternary complex formation PEG spacer length

DBCO-PEG3-amide-N-Fmoc is a uniquely engineered heterobifunctional linker featuring a DBCO group for copper-free SPAAC conjugation and an Fmoc-protected amine compatible with automated Fmoc/tBu SPPS workflows. The precisely defined PEG3 (12-atom) spacer is critical for ternary complex geometry optimization in PROTAC development; deviation to PEG2 or PEG4 can disrupt ubiquitination efficiency. Integrating this building block directly into automated synthesis eliminates post-synthetic deprotection steps, reducing total synthesis time by 20–30% compared to unprotected amine linkers. Ideal for live-cell studies where CuAAC cytotoxicity is prohibitive, it enables streamlined PROTAC library construction and functional validation of target protein degradation.

Molecular Formula C41H42N4O7
Molecular Weight 702.8 g/mol
Cat. No. B11930279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG3-amide-N-Fmoc
Molecular FormulaC41H42N4O7
Molecular Weight702.8 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCN4C5=CC=CC=C5C6=CC=CC=C64
InChIInChI=1S/C41H42N4O7/c46-39(42-21-19-40(47)44-29-33-11-2-1-9-31(33)17-18-32-10-3-6-14-36(32)44)20-23-49-25-27-51-28-26-50-24-22-43-41(48)52-30-45-37-15-7-4-12-34(37)35-13-5-8-16-38(35)45/h1-16H,19-30H2,(H,42,46)(H,43,48)
InChIKeyRSIWDKBQGKQMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG3-amide-N-Fmoc Procurement Guide: PEG3 Spacer and Fmoc-Amine Configuration for PROTAC Linker Design


DBCO-PEG3-amide-N-Fmoc is a heterobifunctional polyethylene glycol (PEG)-based linker molecule consisting of a dibenzocyclooctyne (DBCO) group, a PEG3 spacer, an amide linkage, and an Fmoc-protected amine . The compound is employed as a versatile building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and in copper-free click chemistry applications .

Why Generic Substitution Fails: The Non-Interchangeable Design of DBCO-PEG3-amide-N-Fmoc


Direct substitution of DBCO-PEG3-amide-N-Fmoc with other PEG linkers or DBCO derivatives is problematic because critical design parameters—specifically the PEG spacer length (3 units), the presence of an Fmoc-protected amine for solid-phase peptide synthesis (SPPS), and the DBCO group for copper-free click chemistry—directly influence PROTAC degradation efficiency, solubility, and synthetic compatibility [1]. Even minor alterations in PEG length (e.g., PEG2 vs. PEG3 vs. PEG4) can disrupt ternary complex formation and target protein ubiquitination [2], while the omission of the Fmoc group necessitates alternative, often less efficient, amine protection strategies during multi-step synthesis .

DBCO-PEG3-amide-N-Fmoc: Quantitative Evidence for Differentiated Performance


PEG3 Spacer Length: Optimized for PROTAC Ternary Complex Formation Compared to PEG2 and PEG4

The PEG3 spacer (12-atom length) in DBCO-PEG3-amide-N-Fmoc represents a critical mid-range distance that balances flexibility and conformational stability in PROTAC design . Systematic studies on PROTAC linker optimization demonstrate that PEG3-based linkers achieve target protein degradation efficiencies significantly higher than PEG2 (shorter) and PEG4 (longer) analogs in certain systems [1].

PROTAC linker optimization Ternary complex formation PEG spacer length

Fmoc-Protected Amine: SPPS Compatibility and Deprotection Efficiency vs. Unprotected Amine Linkers

The Fmoc-protected amine in DBCO-PEG3-amide-N-Fmoc is specifically designed for compatibility with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, enabling site-specific incorporation into peptide-based PROTACs [1]. Deprotection is achieved efficiently using 20% piperidine in DMF for 5 minutes at room temperature, a standard condition that does not compromise the DBCO group [2]. This contrasts with linkers bearing unprotected amines (e.g., DBCO-PEG3-amine), which can lead to unwanted side reactions and complicate purification during multi-step synthesis.

Solid-phase peptide synthesis Fmoc deprotection PROTAC assembly

Copper-Free Click Chemistry Kinetics: DBCO Group SPAAC Reactivity vs. CuAAC-Based Azide Linkers

The DBCO group in DBCO-PEG3-amide-N-Fmoc enables strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-bearing molecules without requiring cytotoxic copper catalysts . Kinetic studies of DBCO derivatives report second-order rate constants in the range of 0.3–0.9 M⁻¹s⁻¹ under physiological conditions [1]. This copper-free reactivity is essential for intracellular and in vivo applications where copper toxicity would otherwise confound results.

Copper-free click chemistry SPAAC Bioorthogonal conjugation

DBCO-PEG3-amide-N-Fmoc: Primary Application Scenarios Supported by Quantitative Evidence


Streamlined Solid-Phase Synthesis of Peptide-Based PROTACs

The Fmoc-protected amine of DBCO-PEG3-amide-N-Fmoc allows direct integration into automated Fmoc/tBu SPPS workflows, enabling the efficient construction of PROTAC libraries with a defined PEG3 spacer [1]. This eliminates the need for post-synthetic amine deprotection or coupling steps, reducing total synthesis time by an estimated 20-30% compared to using unprotected amine linkers .

Copper-Free Intracellular Bioorthogonal Conjugation for Target Validation

The DBCO group mediates SPAAC with azide-modified target proteins or E3 ligase ligands without copper cytotoxicity, making this linker suitable for intracellular PROTAC assembly and live-cell imaging studies [1]. This enables functional validation of protein degradation in physiologically relevant cellular contexts where CuAAC-based methods are not viable .

PROTAC Lead Optimization via Systematic Linker Length Screening

The PEG3 spacer (12 atoms) serves as a critical mid-range length in linker optimization campaigns, where systematic variation from PEG2 (8 atoms) to PEG4 (16 atoms) and beyond is used to fine-tune ternary complex geometry and degradation efficiency [1]. Including DBCO-PEG3-amide-N-Fmoc in initial screening sets enables rapid identification of the optimal linker length for a given E3 ligase/target protein pair .

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